molecular formula C12H17BrN2O2 B8393951 3-Bromo-4-(2-morpholinoethoxy)aniline

3-Bromo-4-(2-morpholinoethoxy)aniline

Cat. No.: B8393951
M. Wt: 301.18 g/mol
InChI Key: MUPRKBYJYPKEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(2-morpholinoethoxy)aniline is a brominated aniline derivative featuring a morpholinoethoxy substituent at the para position. Its molecular formula is C₁₂H₁₆BrN₂O₂, with a molecular weight of approximately 315.18 g/mol (estimated). The morpholinoethoxy group introduces both steric bulk and polar character due to the morpholine ring, a six-membered heterocycle containing one nitrogen and one oxygen atom. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development, as evidenced by its use in the preparation of c-KIT inhibitors .

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

3-bromo-4-(2-morpholin-4-ylethoxy)aniline

InChI

InChI=1S/C12H17BrN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2

InChI Key

MUPRKBYJYPKEEW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-4-(2-morpholinoethoxy)aniline C₁₂H₁₆BrN₂O₂ 2-Morpholinoethoxy ~315.18 Drug intermediate (kinase inhibitors)
3-Bromo-4-(2-methoxyethoxy)aniline C₉H₁₂BrNO₂ 2-Methoxyethoxy 246.10 Collision cross-section studies
3-Bromo-4-(trifluoromethoxy)aniline C₇H₅BrF₃NO Trifluoromethoxy 256.02 Agrochemical building block; high purity
3-Bromo-4-(4-fluorophenoxy)aniline C₁₂H₉BrFNO 4-Fluorophenoxy 282.10 Research chemical; soluble in DMSO/chloroform
3-Bromo-4-(morpholinomethyl)aniline C₁₁H₁₅BrN₂O Morpholinomethyl 271.16 Discontinued lab reagent

Functional Group Impact on Properties

Morpholinoethoxy vs. Methoxyethoxy: The morpholinoethoxy group enhances solubility in polar solvents (e.g., methanol, DMSO) due to hydrogen-bonding capacity from the morpholine nitrogen and oxygen. This contrasts with the simpler methoxyethoxy group, which lacks such interactions and may reduce solubility in aqueous systems .

Trifluoromethoxy vs. Morpholinoethoxy: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, increasing the compound’s lipophilicity and metabolic stability. This makes it valuable in agrochemicals and materials science . In contrast, the morpholinoethoxy group is electron-donating due to the morpholine’s lone pairs, which may enhance reactivity in nucleophilic aromatic substitution reactions .

Phenoxy Derivatives: Compounds like 3-Bromo-4-(4-fluorophenoxy)aniline exhibit planar aromatic systems that facilitate π-π stacking interactions, useful in materials science. However, their larger size may limit bioavailability compared to smaller substituents like trifluoromethoxy .

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